Ethyl 5-iodothiazole-4-carboxylate
Overview
Description
Ethyl 5-iodothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H6INO2S and its molecular weight is 283.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 5-iodothiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazole derivatives have been found to exhibit inhibitory action against the carbonic anhydrase CA-II enzyme . This enzyme plays a vital role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Mode of Action
Thiazole derivatives, in general, have been found to attach to the ca-ii binding site and block its action . This inhibitory action against CA-II can be strategically modified to improve binding affinity, selectivity, and pharmacokinetics .
Biochemical Pathways
The inhibition of the ca-ii enzyme can affect several processes that this enzyme is involved in, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Pharmacokinetics
Pharmacokinetic assessments of thiazole derivatives have shown that most of the compounds possess attributes conducive to potential drug development .
Result of Action
The inhibition of the ca-ii enzyme can potentially affect several cellular processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Biochemical Analysis
Biochemical Properties
Ethyl 5-iodothiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to active sites, leading to enzyme inhibition or activation, which can alter the biochemical pathways within cells.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to potential anticancer effects . Additionally, the compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding often occurs at the enzyme’s active site, where this compound can form covalent or non-covalent interactions . These interactions can result in changes in enzyme conformation and activity, ultimately affecting the biochemical pathways regulated by these enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, this compound can cause toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the biosynthesis of essential metabolites, thereby disrupting cellular metabolism . These interactions can lead to changes in the levels of key metabolites, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biological activity, as its accumulation in specific tissues or organelles can enhance its therapeutic effects or contribute to toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can affect gene expression and DNA replication.
Properties
IUPAC Name |
ethyl 5-iodo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDZWPSEQYJMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732699 | |
Record name | Ethyl 5-iodo-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900530-64-5 | |
Record name | Ethyl 5-iodo-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.